5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tetracyclic core with a 1,3-dioxole-substituted benzodioxolyl group at position 5 and a propylthio chain at position 2. Its structure includes two dione moieties at positions 4 and 6, contributing to hydrogen-bonding capabilities and rigidity. The benzo[d][1,3]dioxol-5-yl group enhances π-π stacking interactions, while the propylthio substituent may improve lipophilicity and membrane permeability compared to shorter alkylthio chains .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-8-29-21-23-19-18(20(26)24-21)16(17-12(22-19)4-3-5-13(17)25)11-6-7-14-15(9-11)28-10-27-14/h6-7,9,16H,2-5,8,10H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIDLPBAMAGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 627047-07-8) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research.
- Molecular Formula : CHNOS
- Molecular Weight : 411.5 g/mol
- Structural Characteristics : The compound features a benzo[d][1,3]dioxole moiety and a tetrahydropyrimido structure which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example:
- A study on related thiourea derivatives demonstrated notable cytotoxic effects against various cancer cell lines (HepG2, HCT116, MCF-7), with some compounds showing IC values lower than standard drugs like doxorubicin . This suggests that the structural features of these compounds may enhance their efficacy in targeting cancer cells.
The anticancer mechanisms of compounds similar to 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is pivotal in many cancers .
- Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
Antimicrobial Activity
While specific data on antimicrobial activity for this compound is limited, related compounds with the benzo[d][1,3]dioxole structure have demonstrated antifungal and antibacterial properties. For instance:
- Some derivatives have shown significant antifungal activity against strains like Trichophyton violaceum and Epidermophyton floccosum, with minimum inhibitory concentration (MIC) values indicating potent effects .
Case Studies and Research Findings
Scientific Research Applications
The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered attention for its potential applications in various scientific fields. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound belongs to the class of pyrimidine derivatives and features a unique structure that combines multiple functional groups. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, including potential biological activity.
Pharmaceutical Applications
Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of similar pyrimidine derivatives. The presence of the benzo[d][1,3]dioxole moiety enhances the compound's ability to inhibit bacterial growth. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the dioxole ring is believed to contribute to the modulation of inflammatory pathways, suggesting that this compound may also exhibit similar activity.
Enzyme Inhibition : Research indicates that compounds with a pyrimidine backbone can act as inhibitors of various enzymes involved in disease processes. For example, they may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
Cancer Research : The compound's structure suggests potential activity in cancer treatment. Similar compounds have been studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Agricultural Applications
Pesticidal Properties : The compound's structural features suggest potential use as a pesticide. Its efficacy against specific plant pathogens or pests could be explored further, especially within the context of integrated pest management strategies.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | Pyrimidine derivative | Antimicrobial, anti-inflammatory |
| 7-(benzo[d][1,3]dioxol-5-yl)-2-thiophenyl-4(3H)-quinazolinone | Quinazoline derivative | Anticancer |
| 2-(propylthio)-4(3H)-quinazolinone | Quinazoline derivative | Enzyme inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives indicated that those featuring the benzo[d][1,3]dioxole group exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that compounds similar to 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione significantly reduced levels of pro-inflammatory cytokines in human cell lines. This suggests a potential mechanism for its anti-inflammatory effects.
Case Study 3: Pesticidal Application
Research into the pesticidal properties of related compounds revealed effective toxicity against common agricultural pests such as aphids and spider mites. This study supports the exploration of this compound as a natural pesticide alternative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
A systematic comparison with structurally analogous compounds reveals key differences in substituents, biological activity, and physicochemical properties:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The propylthio group in the target compound (logP ~3.2) offers balanced solubility and permeability compared to methylthio (logP ~2.5) and isopentylthio (logP ~4.0) analogs .
- Hydrogen Bonding: The dione moieties and benzodioxolyl oxygen atoms provide multiple H-bond acceptors, enhancing target binding affinity over non-dione derivatives .
- Metabolic Stability : The benzo[d][1,3]dioxol-5-yl group may resist oxidative metabolism better than phenyl or thiophenyl groups, extending half-life .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for high-yield synthesis of this compound?
The compound can be synthesized via multi-step organic reactions. Key steps include condensation of thiobarbituric acid derivatives with aryl glyoxal monohydrates under ammonium acetate catalysis in methanol, achieving yields of 55–75% after recrystallization . Optimization strategies include:
- Microwave/ultrasound-assisted reactions : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves yields (e.g., 60% to 85%) .
- Solvent and catalyst selection : Chloroform with triethylamine facilitates acylation, followed by NaHCO₃ washing to remove acidic byproducts .
- Temperature control : Room temperature for thiourea coupling vs. 80°C for cyclization .
Q. Which spectroscopic methods are most reliable for confirming structural integrity and purity?
- ¹H/¹³C NMR : Confirms proton/carbon environments, particularly the benzo[d][1,3]dioxole (δ 6.8–7.1 ppm) and propylthio (δ 1.2–2.5 ppm) moieties .
- IR spectroscopy : Identifies carbonyl (1680–1700 cm⁻¹) and C-S stretches (650–700 cm⁻¹) .
- Mass spectrometry (HRMS) : Matches molecular ion peaks (e.g., molecular weight ~506.5 g/mol for analogs) .
- HPLC-UV : Validates purity ≥95% at 254 nm .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Standardized protocols : Fixed enzyme concentrations (e.g., 10 nM kinases) and incubation times (e.g., 30 minutes) .
- Control batches : Use a single synthesized batch with consistent purity (>98%) across assays .
- Solvent consistency : Prepare stock solutions in DMSO (10 mM) to avoid solvent-induced variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrimidoquinoline analogs?
Discrepancies may arise from:
- Synthetic variability : Impurities or stereochemical differences. Reproduce synthesis using microwave-assisted methods for uniformity .
- Assay conditions : Compare IC₅₀ values under standardized ATP concentrations (e.g., 10 µM vs. 100 µM) .
- Structural modifications : The propylthio group’s lipophilicity (logP ~3.5) vs. nitrobenzylthio (logP ~2.8) may alter target binding .
Q. How can molecular targets and mechanisms of action be systematically identified?
- Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates .
- Computational docking : Screen against kinases or GPCRs using analogs with benzodioxole moieties (e.g., cytochrome P450 inhibition) .
- CRISPR/Cas9 screening : Identify gene knockouts that abolish compound activity (e.g., apoptosis-related pathways) .
Q. What methodologies optimize structure-activity relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
